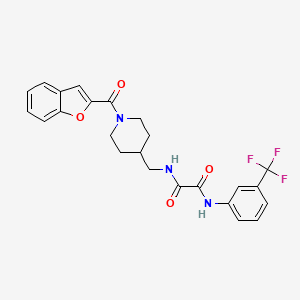
N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” is a chemical compound with the molecular formula C24H23N3O5 . It has an average mass of 433.457 Da and a monoisotopic mass of 433.163757 Da .
Molecular Structure Analysis
The compound has several notable structural features. It contains a benzofuran moiety, a piperidine ring, and a trifluoromethylphenyl group . It also has an oxalamide functional group, which is a type of amide. The structure also indicates the presence of 8 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 116.5±0.3 cm3, and a polar surface area of 92 Å2 . It also has a polarizability of 46.2±0.5 10-24 cm3, and a surface tension of 57.1±3.0 dyne/cm . The compound’s molar volume is 324.6±3.0 cm3 .Applications De Recherche Scientifique
Role in Neuropharmacology
Compounds with structural similarities to N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, especially those acting as orexin receptor antagonists, have been studied for their potential in modulating feeding behaviors, arousal, stress, and drug abuse. For instance, SB-649868, a dual orexin receptor antagonist, has shown selective reduction in binge eating of highly palatable food without affecting standard food pellet intake in rats, highlighting its role in understanding and potentially treating compulsive eating disorders (Piccoli et al., 2012).
Pharmacokinetics and Metabolism
Research on the disposition and metabolism of benzofuran derivatives like SB-649868 in humans provides valuable insights into the pharmacokinetics of similar compounds. It has been shown that such compounds are extensively metabolized with principal elimination via feces, and have a notable half-life, suggesting the presence of slowly cleared metabolites. This information is crucial for the development of drugs based on similar structures for the treatment of conditions like insomnia (Renzulli et al., 2011).
Chemical Synthesis and Modification
The synthesis of spiropiperidine and benzofuran derivatives has been explored for their potential as sigma receptor ligands, which are of interest for their role in the central nervous system. Such studies contribute to the understanding of structure-activity relationships and the development of novel ligands with potential therapeutic applications (Maier & Wünsch, 2002).
Biological Activities
Compounds structurally related to N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide have been synthesized and evaluated for various biological activities. For example, benzofuran and piperidine derivatives have shown promise in antibacterial studies, indicating their potential in the development of new antimicrobial agents (Khalid et al., 2016).
Propriétés
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O4/c25-24(26,27)17-5-3-6-18(13-17)29-22(32)21(31)28-14-15-8-10-30(11-9-15)23(33)20-12-16-4-1-2-7-19(16)34-20/h1-7,12-13,15H,8-11,14H2,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBVCILCZYFPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2860524.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2860525.png)
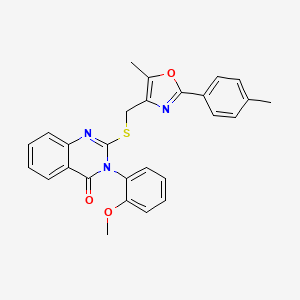
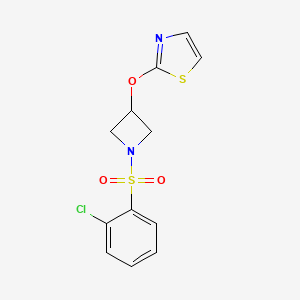


![methyl 5-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2860531.png)
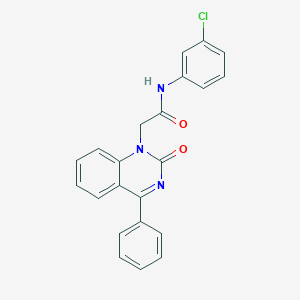
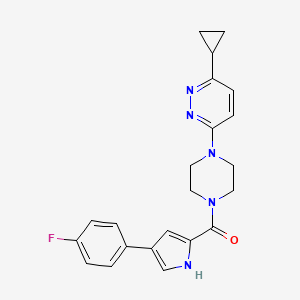

![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2860538.png)
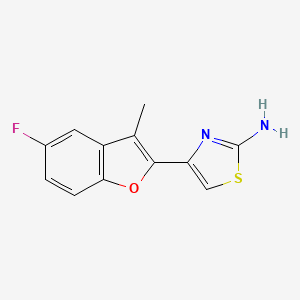
![1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2860542.png)
![Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2860547.png)